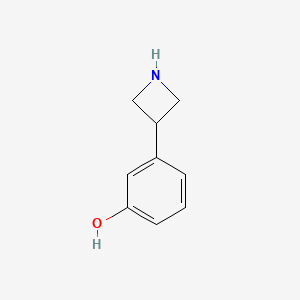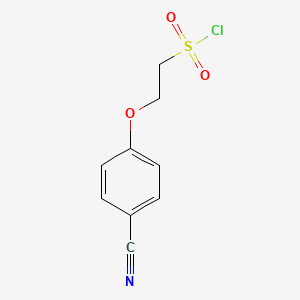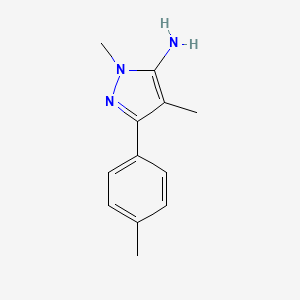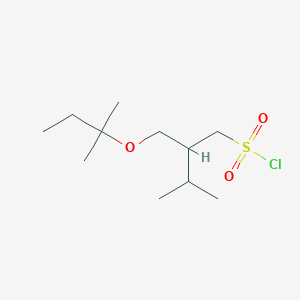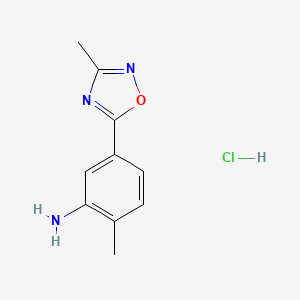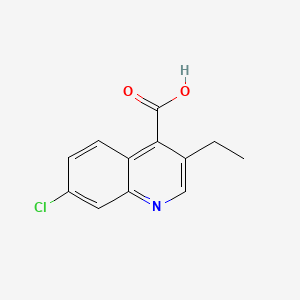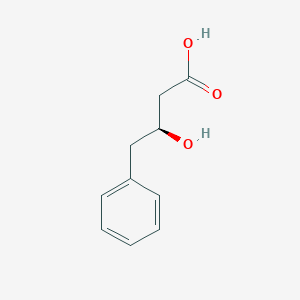
(S)-3-Hydroxy-4-phenylbutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-3-hydroxy-4-phenylbutanoic acid is an organic compound with a chiral center at the third carbon atom This compound is characterized by a hydroxyl group (-OH) attached to the third carbon and a phenyl group (-C6H5) attached to the fourth carbon of a butanoic acid chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-hydroxy-4-phenylbutanoic acid can be achieved through several methods. One common approach involves the asymmetric reduction of 4-phenyl-3-oxobutanoic acid using chiral catalysts or enzymes to ensure the formation of the (3S) enantiomer. Another method includes the aldol condensation of benzaldehyde with ethyl acetoacetate, followed by reduction and hydrolysis to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of (3S)-3-hydroxy-4-phenylbutanoic acid often involves the use of biocatalysts to achieve high enantioselectivity. Enzymatic reduction processes are preferred due to their efficiency and environmentally friendly nature. These methods typically employ specific enzymes that catalyze the reduction of ketones to secondary alcohols with high stereoselectivity.
Analyse Chemischer Reaktionen
Types of Reactions
(3S)-3-hydroxy-4-phenylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for converting the hydroxyl group into halides.
Major Products Formed
Oxidation: Formation of 4-phenyl-3-oxobutanoic acid or 4-phenylbutanoic acid.
Reduction: Formation of 3-hydroxy-4-phenylbutanol.
Substitution: Formation of 3-chloro-4-phenylbutanoic acid or 3-bromo-4-phenylbutanoic acid.
Wissenschaftliche Forschungsanwendungen
(3S)-3-hydroxy-4-phenylbutanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as an intermediate in the manufacture of various products.
Wirkmechanismus
The mechanism of action of (3S)-3-hydroxy-4-phenylbutanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the phenyl group can participate in hydrophobic interactions, affecting the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3R)-3-hydroxy-4-phenylbutanoic acid: The enantiomer of the compound with different stereochemistry.
4-phenylbutanoic acid: Lacks the hydroxyl group at the third carbon.
3-hydroxy-4-phenylbutanoic acid: Without specifying the stereochemistry.
Uniqueness
(3S)-3-hydroxy-4-phenylbutanoic acid is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. The (3S) configuration can result in different interactions with biological targets compared to its (3R) counterpart, leading to variations in efficacy and activity in pharmaceutical applications.
Eigenschaften
Molekularformel |
C10H12O3 |
|---|---|
Molekulargewicht |
180.20 g/mol |
IUPAC-Name |
(3S)-3-hydroxy-4-phenylbutanoic acid |
InChI |
InChI=1S/C10H12O3/c11-9(7-10(12)13)6-8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13)/t9-/m0/s1 |
InChI-Schlüssel |
OLQHWMVTGZBGLG-VIFPVBQESA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C[C@@H](CC(=O)O)O |
Kanonische SMILES |
C1=CC=C(C=C1)CC(CC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


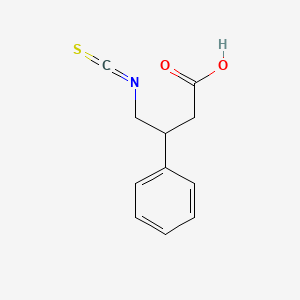
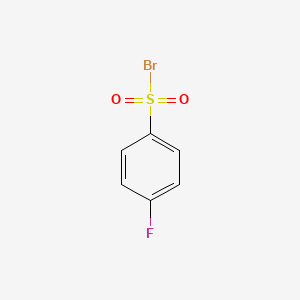
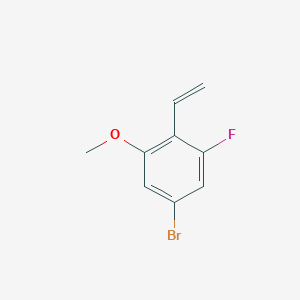
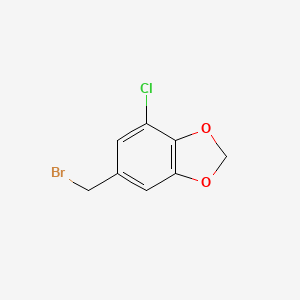
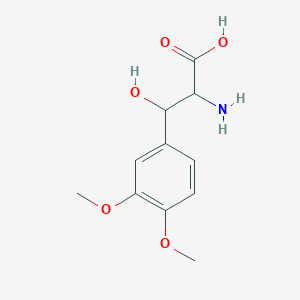
![2-{[(Benzyloxy)carbonyl]amino}-3-(2-chlorophenyl)propanoic acid](/img/structure/B13621293.png)
![tert-butyl N-({1-[(chlorosulfonyl)methyl]cyclopropyl}methyl)carbamate](/img/structure/B13621299.png)
